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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
tributylstibine (C12H27Sb). Due to the limited public availability of experimental spectra, this
document combines confirmed data sources with predicted values based on established
spectroscopic principles to offer a valuable resource for researchers working with
organoantimony compounds. The information is presented to facilitate identification,
characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for tributylstibine. While *H NMR,
13C NMR, and FTIR data have been reported, specific experimental values are not readily
available in public databases.[1] Therefore, the tables for NMR and IR spectroscopy present
predicted or typical values based on the known structure of tributylstibine and general
spectroscopic correlation tables. Mass spectrometry data is predicted based on common
fragmentation patterns of analogous organometallic compounds.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~0.9 Triplet 9H -CHs
~1.3 Sextet 6H -CH2-CHs
~15 Quintet 6H -CH2-CH2-CHs3
~1.0 Triplet 6H Sbh-CHaz-

Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the

solvent and experimental conditions.

« 13 1 1
Chemical Shift (d) ppm Assignment
~13.8 -CHs
~28.5 -CH2-CHs
~29.0 -CH2-CH2-CHs
~15.0 Sh-CHa2-

Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the

solvent and experimental conditions.

ble 3: : Predicted)

Wavenumber (cm~?) Intensity Assignment
2955 - 2870 Strong C-H stretch (alkyl)
1465 Medium C-H bend (CH2)
1375 Medium C-H bend (CHs)
~ 500 Medium-Weak Sb-C stretch
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Disclaimer: These are predicted values. The Sb-C stretching frequency can be influenced by
the coordination state of the antimony atom.

Table 4: Mass Spectrometry Data (Predicted

Fragmentation)
m/z lon Notes
Molecular ion peak (121Sh/*23Sh
292/294 [C12H27Sb]* )
isotopes)
235/237 [CsH1sSb]* Loss of a butyl radical
178/180 [CaHoSb]* Loss of two butyl radicals
121/123 [Sb]* Antimony cation
57 [CaHo]* Butyl cation

Disclaimer: The relative abundances of the isotopic peaks for antimony (*2:Sbh and 123Sb) would
be a key identifying feature.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for
tributylstibine. These protocols are based on standard laboratory practices and may require
optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve an appropriate amount of tributylstibine (typically 5-10 mg) in
a deuterated solvent (e.g., CDCls, CeDs) in @ 5 mm NMR tube. Tributylstibine is air-
sensitive, so sample preparation should be conducted under an inert atmosphere (e.g.,
nitrogen or argon).

e 'H NMR Acquisition:
o Spectrometer: A 300 MHz or higher field NMR spectrometer.

o Pulse Sequence: Standard single-pulse sequence.
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o Acquisition Parameters:

Spectral Width: 0-15 ppm.

Number of Scans: 16-64 (depending on concentration).

Relaxation Delay: 1-5 seconds.

Temperature: 298 K.

e 13C NMR Acquisition:

o Spectrometer: A 75 MHz or higher field NMR spectrometer.

o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

o Acquisition Parameters:

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more (due to the low natural abundance of 13C).

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs). Chemical shifts should be referenced to the
residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: As tributylstibine is a liquid, the spectrum can be obtained as a neat
thin film between two salt plates (e.g., KBr or NaCl). This should be prepared quickly to
minimize exposure to air.

e FTIR Acquisition:

o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
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o Mode: Transmission.

o Acquisition Parameters:
» Spectral Range: 4000-400 cm™1,
» Resolution: 4 cm~1.

= Number of Scans: 16-32.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of tributylstibine in a volatile organic
solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or
through a gas chromatograph (GC-MS).

 lonization Method: Electron lonization (El) is a common method for the analysis of relatively
volatile and thermally stable compounds.

e Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
e Acquisition Parameters:

o lonization Energy: 70 eV.

o Mass Range: m/z 50-500.

o Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and
characteristic fragmentation patterns. The isotopic pattern of antimony is a key diagnostic
feature.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of
tributylstibine and the relationship between the different spectroscopic techniques and the
information they provide.
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Spectroscopic Analysis Workflow for Tributylstibine
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Spectroscopic analysis workflow for tributylstibine.
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Relationship between Spectroscopic Techniques and Molecular Information
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Spectroscopic techniques and derived molecular information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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